molecular formula C19H18ClFO4 B13006481 Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13006481
M. Wt: 364.8 g/mol
InChI Key: KMKSRLJKSCIMKX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Allyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can be compared with other similar compounds, such as:

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity . This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClFO4

Molecular Weight

364.8 g/mol

IUPAC Name

prop-2-enyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H18ClFO4/c1-3-8-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-6-5-7-15(21)9-13/h3,5-7,9-11H,1,4,8,12H2,2H3

InChI Key

KMKSRLJKSCIMKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC(=CC=C2)F

Origin of Product

United States

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